Clopirac
Overview
Description
Clopirac is a non-steroidal anti-inflammatory drug known for its ability to inhibit prostaglandin synthesis. It is primarily used for its anti-inflammatory and analgesic properties. The compound has been evaluated for its efficacy in treating conditions such as rheumatoid arthritis, osteoarthritis, and various trauma-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clopirac can be synthesized through a series of chemical reactions involving the formation of its core structure, which includes a pyrrole ring. . The reaction conditions often require an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents and catalysts to enhance the efficiency of the synthesis. The final product is then purified through crystallization or other separation techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Clopirac undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the pyrrole ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include the glucuronide of this compound and pyrrole carboxylic acid, which are significant metabolites in both humans and monkeys .
Scientific Research Applications
Clopirac has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin synthesis inhibition.
Biology: Investigated for its effects on inflammatory pathways and cellular responses.
Industry: Utilized in the development of anti-inflammatory drugs and related pharmaceutical products.
Mechanism of Action
Clopirac exerts its effects by inhibiting the enzyme prostaglandin synthetase, which is crucial for the synthesis of prostaglandins. By blocking this enzyme, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain. The molecular targets include the active sites of the enzyme, where this compound binds and prevents the conversion of arachidonic acid into prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another non-steroidal anti-inflammatory drug with similar prostaglandin synthesis inhibition.
Naproxen: Known for its long-lasting anti-inflammatory effects.
Diclofenac: Widely used for its potent anti-inflammatory and analgesic properties.
Uniqueness of Clopirac
This compound is unique due to its specific inhibition of prostaglandin synthetase and its distinct metabolic profile, which includes the formation of glucuronide and pyrrole carboxylic acid metabolites. This unique metabolic pathway contributes to its efficacy and safety profile in clinical applications .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-7-11(8-14(17)18)10(2)16(9)13-5-3-12(15)4-6-13/h3-7H,8H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRQMUYEQHNTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046158 | |
Record name | Clopirac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42779-82-8 | |
Record name | Clopirac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42779-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clopirac [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042779828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clopirac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clopirac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPIRAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J23127WJYB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of clopirac?
A1: While the provided research papers primarily focus on the clinical evaluation of this compound, its mechanism of action, like many non-steroidal anti-inflammatory drugs, is believed to involve the inhibition of prostaglandin synthesis. This is supported by a study that observed a reduced ability of the copper complex of this compound to inhibit prostaglandin synthesis in vitro [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C13H14ClNO2 and a molecular weight of 251.7 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: The provided research articles do not delve into the spectroscopic characterization of this compound.
Q4: Are there studies on this compound's material compatibility and stability?
A4: The provided research focuses mainly on the clinical application of this compound. Information regarding material compatibility, stability, and catalytic properties is not available within these papers.
Q5: Has computational chemistry been employed in this compound research?
A5: The provided research papers primarily focus on clinical trials and do not discuss computational chemistry studies, structure-activity relationship (SAR) analysis, or specific formulation strategies for this compound.
Q6: What is known about SHE regulations concerning this compound?
A6: The provided research papers predate the widespread implementation of many current SHE (Safety, Health, and Environment) regulations. Thus, specific details on these regulations in relation to this compound are not discussed.
Q7: What were the key findings of clinical trials evaluating this compound's efficacy?
A7: Multiple clinical trials, many of them double-blind, investigated this compound's effectiveness in treating various conditions, including rheumatoid arthritis [, , , , , , , ], osteoarthritis [, ], and non-articular rheumatism [, , , , ]. Several studies compared this compound's efficacy to other anti-inflammatory drugs like indomethacin [, , ], ketoprofen [], naproxen [], and oxyphenylbutazone [, ]. While results varied, many trials reported positive outcomes with this compound, suggesting its potential as an analgesic and anti-inflammatory agent.
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